molecular formula C17H14O2 B169361 Ethyl anthracene-9-carboxylate CAS No. 1754-54-7

Ethyl anthracene-9-carboxylate

Cat. No. B169361
CAS RN: 1754-54-7
M. Wt: 250.29 g/mol
InChI Key: HAIGJDFIKOFIAB-UHFFFAOYSA-N
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Description

Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .


Molecular Structure Analysis

In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .

Scientific Research Applications

1. Organic Light Emitting Devices (OLEDs)

Ethyl anthracene-9-carboxylate derivatives, specifically those featuring 9-ethyl-9H-carbazol-3-yl groups, have been synthesized for use in sky-blue OLEDs. Their efficient conjugation leads to strong blue emissions and high quantum efficiencies in solution, which are crucial for OLED performance (Chang et al., 2013).

2. Photomechanical Materials

Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) exhibit reversible photomechanical responses in crystal form. These materials, including fluorine-substituted 9AC, are studied for their unique photomechanical properties, making them potential candidates for advanced material applications (Zhu et al., 2014).

3. Liquid Crystal Displays (LCDs)

Ethyl anthracene-9-carboxylate derivatives have been developed as fluorescent dyes for potential application in LCDs. Their ability to exhibit high orientation parameters in nematic liquid crystals demonstrates their suitability for this application (Bojinov & Grabchev, 2003).

4. Circularly Polarised Luminescence

Certain anthracene derivatives, including ethyl anthracene-9-carboxylate, have been utilized to develop molecules that exhibit high fluorescence quantum yields in the solid state, especially after complexation with γ-cyclodextrin. These findings are significant for the development of materials with circularly polarised luminescence (Kakimoto et al., 2023).

5. Fluorescence Analysis

Ethyl anthracene-9-carboxylate has been used as a substrate for the fluorometric detection of carboxylic acids prior to high-performance liquid chromatographic separation, demonstrating its utility in analytical chemistry (Lingeman et al., 1984).

Safety And Hazards

While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .

properties

IUPAC Name

ethyl anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGJDFIKOFIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505568
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl anthracene-9-carboxylate

CAS RN

1754-54-7
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
E Weber, W Seichter, C Fischer… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C17H14O2, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19). The torsion angle around the O—Csp3 bond of the ester group is …
Number of citations: 1 scripts.iucr.org
MA Rodriguez, T Zifer, AL Vance, BM Wong… - … Section E: Structure …, 2008 - scripts.iucr.org
The crystal structure of the title compound, C31H26N4O4, displays a trans conformation for the nitrophenyldiazenyl portion of the molecule. Packing diagrams indicate that weak C—H⋯…
Number of citations: 6 scripts.iucr.org
MA Rodriguez, JL Nichol, T Zifer, AL Vance… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C27H17N3O4, the azo group displays a trans conformation and the dihedral angles between the central benzene ring and the pendant anthracene and …
Number of citations: 4 scripts.iucr.org
RM Zhu, ZX Chang, WJ Zhang, CY Hong - Macromolecules, 2023 - ACS Publications
… )ethyl methacrylate (DIPEMA), weakly aromatic monomer benzyl methacrylate (BzMA), or strongly aromatic monomer 2-(methacryloyloxy) ethyl anthracene-9-carboxylate (MAEAC) to …
Number of citations: 3 pubs.acs.org
A Halim, TD Reid, JM Ren, Q Fu… - Journal of Polymer …, 2014 - Wiley Online Library
… molecular weight macroinitiators were then chain extended with monomethacryloxypropyl-terminated PDMS and photoactive 2-(methylacyloyloxy)ethyl anthracene-9-carboxylate in …
Number of citations: 15 onlinelibrary.wiley.com
TN Hill, A Lemmerer - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
… 2 O 6 ·C 10 H 8 , (I), pmda–fluoranthene (1/1), C 10 H 2 O 6 ·C 16 H 10 , (II), pmda–9-methylanthracene (1/1), C 10 H 2 O 6 ·C 15 H 12 , (III), and pmda–ethyl anthracene-9-carboxylate (1…
Number of citations: 3 scripts.iucr.org
GA Corrêa, B de Castro, SLH Rebelo - Biomass Conversion and …, 2023 - Springer
… The products obtained were ethyl anthracene-9-carboxylate (7a, 41%) and 10-hydroxyanthracene-9-ethyl carboxylate (7b, 46%), as main products, and anthraquinone (7c, 13%) as a …
Number of citations: 0 link.springer.com
MC Paderes, M Jeffrey Diaz… - Chemistry–An Asian …, 2022 - Wiley Online Library
… , in forming the photoresponsive diblock copolymer, the initiators were reacted with monomethacryloxypropyl-capped PDMS and 2-(methylacyloyloxy)ethyl anthracene-9-carboxylate …
Number of citations: 4 onlinelibrary.wiley.com
W Chen, JY Wang, W Zhao, L Li, X Wei… - Journal of the …, 2011 - ACS Publications
… photocontrol over the DOT of a triblock copolymer (tri-BCP), deuterated polystyrene-block-poly(2-hydroxyethyl methacrylate-random-2-(methacryloyloxy)ethyl anthracene-9-carboxylate)-…
Number of citations: 26 pubs.acs.org
YB Alpaslan, N Süleymanoğlu, R Ustabaş… - Journal of Molecular …, 2018 - Elsevier
New thiadiazole compounds, 3-imino-4-(anthracene-9-yl)-1,2,5-thiadiazolidine 1,1-dioxide (I) and 3-imino-4-(10-chloroanthracene-9-yl)-1,2,5-thiadiazolidine 1,1-dioxide (II) were …
Number of citations: 4 www.sciencedirect.com

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